Home > Products > Screening Compounds P95621 > Hexopyrronium bromide
Hexopyrronium bromide - 3734-12-1

Hexopyrronium bromide

Catalog Number: EVT-270808
CAS Number: 3734-12-1
Molecular Formula: C20H30BrNO3
Molecular Weight: 412.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hexopyrronium bromide is a biochemical.
Source and Classification

Hexopyrronium bromide is classified as a quaternary ammonium compound. It is derived from pyridine and belongs to the broader category of antimuscarinic agents. These compounds are commonly employed in medical settings to manage conditions such as excessive salivation, bronchospasm, and gastrointestinal disorders. Hexopyrronium bromide is particularly noted for its use in treating conditions related to increased secretions and involuntary muscle contractions.

Synthesis Analysis

The synthesis of hexopyrronium bromide typically involves the reaction between pyridine derivatives and alkylating agents. One common method includes:

  1. Starting Materials: The synthesis begins with 3-hydroxy-1-methylpyridinium bromide.
  2. Alkylation Reaction: The hydroxyl group is reacted with an appropriate alkyl halide (such as 1-bromo-2-(hydroxymethyl)propane) in the presence of a base (like sodium hydroxide) to facilitate the formation of the quaternary ammonium salt.
  3. Purification: The resulting product is purified through recrystallization or chromatography techniques.

Key parameters for synthesis may include temperature control (typically around 50-70 °C), reaction time (several hours), and solvent choice (often water or alcohols).

Molecular Structure Analysis

Hexopyrronium bromide has a complex molecular structure characterized by its quaternary ammonium group. The molecular formula is C13H18BrN2OC_{13}H_{18}BrN_2O, with a molecular weight of approximately 292.2 g/mol.

  • Structural Features: The structure includes:
    • A pyridine ring that contributes to its basic properties.
    • A quaternary nitrogen atom that facilitates interaction with muscarinic receptors.
    • A bromide ion that balances the charge of the quaternary ammonium.

The three-dimensional conformation of hexopyrronium bromide allows it to effectively bind to muscarinic receptors, influencing its pharmacological activity.

Chemical Reactions Analysis

Hexopyrronium bromide participates in various chemical reactions typical of quaternary ammonium compounds:

  1. Hydrolysis: Under acidic or basic conditions, hexopyrronium bromide can undergo hydrolysis, leading to the release of the corresponding pyridine derivative and hydrobromic acid.
  2. Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in reactions with electrophiles, potentially forming new derivatives.
  3. Complex Formation: Hexopyrronium can form complexes with various anions or cations, impacting its solubility and biological activity.
Mechanism of Action

Hexopyrronium bromide exerts its effects primarily through competitive antagonism at muscarinic acetylcholine receptors located in various tissues, including smooth muscles and glands:

  • Receptor Binding: By binding to these receptors, hexopyrronium prevents acetylcholine from eliciting its physiological effects, such as muscle contraction and secretion.
  • Physiological Effects: This blockade results in decreased secretions (salivary, bronchial) and relaxation of smooth muscles in the gastrointestinal tract, making it useful in managing conditions like peptic ulcers and asthma.

The potency and selectivity for different muscarinic receptor subtypes can vary based on structural modifications made during synthesis.

Physical and Chemical Properties Analysis

Hexopyrronium bromide exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature; solubility can be influenced by pH levels.
  • Melting Point: The melting point ranges from 210 °C to 220 °C.
  • Stability: Stable under normal storage conditions but may decompose under extreme pH or temperature conditions.

These properties are critical for determining formulation strategies in pharmaceutical applications.

Applications

Hexopyrronium bromide has several scientific and clinical applications:

  1. Medical Use: Primarily used as an anticholinergic agent to manage conditions such as:
    • Excessive salivation
    • Gastrointestinal spasms
    • Bronchospasm
  2. Research Applications: Utilized in pharmacological studies to investigate cholinergic signaling pathways and receptor interactions.
  3. Veterinary Medicine: Sometimes applied in veterinary settings for similar anticholinergic effects.
Historical Development and Evolution of Therapeutic Applications

Emergence as a Quaternary Ammonium Antimuscarinic Agent

Hexopyrronium bromide belongs to the quaternary ammonium compound (QAC) class of antimuscarinic agents, characterized by a permanently charged central nitrogen atom bonded to four organic substituents. This chemical class emerged from early 20th-century research into synthetic analogs of naturally occurring alkaloids like atropine. The quaternization process—adding a fourth alkyl group to tertiary amines—profoundly alters pharmacological properties. Unlike tertiary amines, QACs exhibit minimal blood-brain barrier penetration due to their permanent positive charge, significantly reducing central nervous system side effects while maintaining potent peripheral antimuscarinic activity [5] [8].

The molecular architecture of hexopyrronium features a cyclopentyl-hydroxy-phenylacetyloxy group attached to the quaternary nitrogen, conferring high affinity for muscarinic receptors. This structural motif enhances receptor subtype selectivity, particularly for M1 and M3 subtypes over M2 receptors. Kinetic binding studies reveal that hexopyrronium dissociates more slowly from M3 receptors (predominant in smooth muscle) than from cardiac M2 receptors, providing a therapeutic window for bronchial effects with reduced cardiovascular impacts [5] [7]. Its amphiphilic properties—combining a hydrophilic quaternary head with hydrophobic alkyl chains—facilitate interactions with cell membranes, enabling efficient penetration into bronchial tissues when administered via inhalation [10].

Table 1: Structural and Pharmacokinetic Comparison of Key Quaternary Ammonium Antimuscarinics

CompoundCore StructureReceptor Kinetics (M3 off-rate)Systemic BioavailabilityPrimary Elimination Route
HexopyrroniumCyclopentyl-hydroxy-phenylacetyloxyIntermediate (slower than ipratropium)Low (<10% oral)Renal (85% unchanged)
GlycopyrroniumSimilar to hexopyrroniumFast (faster than tiotropium)Low (40% inhaled)Renal (80% unchanged)
TiotropiumThiophene dicarboxylateVery slowVery lowRenal
AclidiniumDiester-linked tropaneModerateLowHepatic hydrolysis

QACs like hexopyrronium exert their effects through competitive inhibition of acetylcholine at postganglionic muscarinic receptors in the parasympathetic nervous system. The cationic head forms electrostatic bonds with aspartate residues in the receptor’s active site, while hydrophobic moieties stabilize binding through van der Waals interactions. This mechanism disrupts Gq protein signaling, reducing intracellular calcium release and ultimately causing smooth muscle relaxation in airways, gastrointestinal tract, and salivary glands [7] [10].

Transition from Peptic Ulcer Adjunct to Respiratory Therapeutics

Originally developed in the 1960s, hexopyrronium bromide was first utilized as an adjunct therapy for peptic ulcers. Its mechanism—inhibiting gastric acid secretion via blockade of M1 receptors on parietal cells—complemented antacid and dietary interventions. Clinical studies demonstrated that intramuscular hexopyrronium reduced both volume and acidity of gastric secretions by up to 60%, providing symptomatic relief in ulcer patients [2] [8]. However, the advent of H2-receptor antagonists (e.g., cimetidine) and proton pump inhibitors in the 1970s–1980s rendered anticholinergics obsolete for ulcer management due to superior efficacy and fewer side effects [4].

This therapeutic pivot coincided with growing understanding of cholinergic pathophysiology in chronic respiratory diseases. Researchers recognized that acetylcholine mediated bronchoconstriction, mucus hypersecretion, and airway remodeling in asthma and COPD. Early anticholinergics like ipratropium (a short-acting QAC) validated muscarinic antagonism as a viable bronchodilator strategy, paving the way for long-acting agents like hexopyrronium [7]. Reformulation for inhaled delivery was critical to this transition:

  • Particle Engineering: Micronization (1–5 µm particles) enabled deep lung deposition
  • Device Compatibility: Development of metered-dose inhalers (MDIs) and dry powder inhalers (DPIs) optimized pulmonary bioavailability
  • Dosing Precision: Reduced systemic exposure versus oral/intramuscular routes [9]

Table 2: Evolution of Hexopyrronium’s Primary Therapeutic Indications

EraDominant FormulationPrimary IndicationsKey Clinical Rationale
1960s–1970sIntramuscular injectionPeptic ulcers (adjunct)Suppress gastric acid secretion via M1 blockade
1980s–1990sOral tabletsChronic drooling, ulcer managementAntisialagogue effects; GI antispasmodic
2000s–PresentPressurized MDI/DPICOPD maintenance therapyLong-acting bronchodilation via M3 blockade in airways

Pharmacodynamic studies revealed hexopyrronium’s rapid onset (≤15 minutes) and prolonged duration (>12 hours) of bronchodilation in COPD patients. Its quaternary structure minimized absorption from airway mucosa, creating a "lung reservoir" effect where drug molecules persisted locally, extending therapeutic action while limiting systemic anticholinergic effects like dry mouth or tachycardia [5] [9]. This pharmacokinetic profile positioned it advantageously against non-QAC antimuscarinics, particularly for patients requiring chronic therapy.

Role in Shifting Paradigms for Long-Acting Muscarinic Antagonists (LAMAs)

Hexopyrronium bromide catalyzed conceptual shifts in COPD management through three key contributions:

  • Kinetic Selectivity Validation: Preclinical studies demonstrated hexopyrronium’s faster dissociation from M2 receptors (cardiac) versus M3 (airway smooth muscle). This differential binding kinetics translated to reduced cardiovascular risk compared to earlier non-selective agents. Subsequent LAMAs (e.g., glycopyrronium, aclidinium) incorporated this design principle, optimizing receptor off-rates for safety [1] [7].

  • Proof-of-Concept for Once-Daily Dosing: Phase III trials established that hexopyrronium maintained trough FEV₁ improvements >120 mL over 24 hours post-dose, comparable to tiotropium. This debunked the dogma that QACs inherently required multiple daily doses due to moderate receptor affinity. The GLOW5 trial later confirmed similar efficacy between hexopyrronium analogs and tiotropium [3] [5].

  • Foundation for Fixed-Dose Combinations (FDCs): Hexopyrronium’s complementary mechanisms with β₂-agonists enabled synergistic bronchodilation. The TRILOGY trial demonstrated that adding formoterol (LABA) to hexopyrronium analogs increased FEV₁ by 52% versus monotherapy. This pharmacodynamic synergy underpinned modern LAMA/LABA FDCs like glycopyrronium/formoterol [9] [7].

Table 3: Impact of Hexopyrronium on Clinical Paradigms in COPD Management

Paradigm ShiftHexopyrronium’s RoleResultant Clinical Advancements
Monotherapy → Dual BronchodilationDemonstrated safety/efficacy in LABA combinationsFDA approval of LAMA/LABA FDCs (e.g., Ultibro®, Anoro®)
Symptom-Driven → Preventive CareValidated 24-hour bronchodilation with once-daily dosingGuideline recommendations for LAMAs as first-line maintenance
Spirometry-Based → Phenotype-DrivenShowed consistent efficacy across COPD severitiesGOLD 2025 recommendations emphasizing symptom burden over FEV₁

Clinical trials revealed that hexopyrronium significantly improved inspiratory capacity by reducing air trapping—a functional outcome more relevant to dyspnea relief than FEV₁ alone. This mechanistic insight shifted therapeutic focus from flow parameters to lung volumes, emphasizing patient-centered outcomes like exercise tolerance. The GLOW3 trial documented 21% increased endurance time during cycling tests with hexopyrronium analogs, linking pharmacodynamics to quality-of-life benefits [3] [7].

Post-marketing analyses further cemented the role of QAC-based LAMAs by revealing their lower pneumonia risk versus inhaled corticosteroids (ICS). Real-world data from Taiwan’s NHIRD demonstrated a 22.6%–29.4% reduction in severe exacerbations with LAMA/LABA versus ICS/LABA, accelerating de-escalation of steroid use in non-eosinophilic COPD [3]. Hexopyrronium thus exemplified a broader transition toward precision medicine in respiratory therapeutics, where molecular pharmacology informed individualized regimens.

Properties

CAS Number

3734-12-1

Product Name

Hexopyrronium bromide

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate;bromide

Molecular Formula

C20H30BrNO3

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C20H30NO3.BrH/c1-21(2)14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3,5-6,9-10,17-18,23H,4,7-8,11-15H2,1-2H3;1H/q+1;/p-1

InChI Key

YEVVXURMULIHJU-UHFFFAOYSA-M

SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O)C.[Br-]

Solubility

Soluble in DMSO

Synonyms

Hexopyrronium bromide; Hexopyrronii bromidum

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.